4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine
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Overview
Description
4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine is an organic compound with the molecular formula C12H21N It is a derivative of cycloheptane, featuring an ethyl group and a prop-2-yn-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of cycloheptanone with ethylamine and propargyl bromide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cycloheptane derivatives.
Scientific Research Applications
4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
4-Ethyl-N-(prop-2-YN-1-YL)cyclopentan-1-amine: Another analog with a cyclopentane ring.
Uniqueness
4-Ethyl-N-(prop-2-YN-1-YL)cycloheptan-1-amine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H21N |
---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
4-ethyl-N-prop-2-ynylcycloheptan-1-amine |
InChI |
InChI=1S/C12H21N/c1-3-10-13-12-7-5-6-11(4-2)8-9-12/h1,11-13H,4-10H2,2H3 |
InChI Key |
QWYJDDJYPDSJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)NCC#C |
Origin of Product |
United States |
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